molecular formula C8H16ClNO B14433030 N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride CAS No. 77931-97-6

N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride

Cat. No.: B14433030
CAS No.: 77931-97-6
M. Wt: 177.67 g/mol
InChI Key: ICKIMNNCJKMGAT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride is a quaternary ammonium compound characterized by its unique structure, which includes a positively charged nitrogen atom bonded to three methyl groups and a 3-oxopent-4-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride typically involves the quaternization of a tertiary amine with an appropriate alkylating agent. One common method involves the reaction of N,N,N-trimethylamine with 3-oxopent-4-en-1-yl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of reactants and the removal of products, ensuring a steady state of reaction and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions, cyanide ions, or thiolate ions can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N,N,N-trimethyl-3-oxopent-4-en-1-aminium oxide.

    Reduction: Formation of N,N,N-trimethyl-3-hydroxypent-4-en-1-aminium chloride.

    Substitution: Formation of various substituted ammonium salts depending on the nucleophile used.

Scientific Research Applications

N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in studies involving cell membrane interactions and ion transport mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride involves its interaction with biological membranes and proteins. The positively charged ammonium group allows the compound to interact with negatively charged cell membranes, potentially disrupting membrane integrity and leading to cell lysis. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyl-3-oxopent-4-en-1-aminium bromide
  • N,N,N-Trimethyl-3-oxopent-4-en-1-aminium iodide
  • N,N,N-Trimethyl-3-oxopent-4-en-1-aminium fluoride

Uniqueness

N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride is unique due to its specific chloride ion, which can influence its solubility, reactivity, and interaction with biological systems. Compared to its bromide, iodide, and fluoride counterparts, the chloride variant may exhibit different physicochemical properties and biological activities, making it suitable for specific applications.

Properties

CAS No.

77931-97-6

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

trimethyl(3-oxopent-4-enyl)azanium;chloride

InChI

InChI=1S/C8H16NO.ClH/c1-5-8(10)6-7-9(2,3)4;/h5H,1,6-7H2,2-4H3;1H/q+1;/p-1

InChI Key

ICKIMNNCJKMGAT-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCC(=O)C=C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.